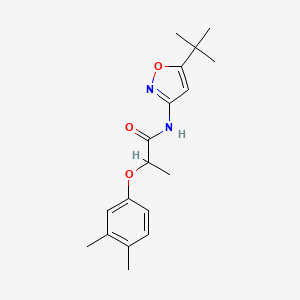
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile, also known as BNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. BNPA is a type of acrylonitrile derivative that is widely used in various scientific applications, including biochemical and physiological research.
Wirkmechanismus
The mechanism of action of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of the compound with thiols. The 3-bromo-4-nitrophenyl group of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with the thiol group of cysteine residues in proteins to form a highly fluorescent adduct. This reaction is highly specific and can be used to detect the presence of thiols in complex biological samples.
Biochemical and Physiological Effects:
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to have a variety of biochemical and physiological effects. One of the primary effects of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its ability to react with thiols in proteins. This reaction can lead to changes in protein structure and function, which can have downstream effects on various biological processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its high specificity for thiols. This property makes 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes. However, one of the limitations of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is its potential toxicity. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been shown to be cytotoxic at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile research. One area of interest is the development of new fluorescent probes based on the structure of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile. These probes could be used to detect other biomolecules of interest, such as reactive oxygen species or metal ions. Another area of interest is the development of new methods for the synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile and related compounds. These methods could improve the yield and purity of the final product, making 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile more accessible for scientific research. Finally, there is potential for the development of new therapeutic applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile based on its unique properties.
Synthesemethoden
The synthesis of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile involves the reaction of 3-bromo-4-nitroaniline and 4-nitrobenzaldehyde in the presence of sodium methoxide. The reaction mixture is then refluxed in ethanol, and the resulting product is purified by recrystallization. The yield of the reaction is typically around 70%.
Wissenschaftliche Forschungsanwendungen
3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile has been widely used in scientific research due to its unique properties. One of the primary applications of 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile is as a fluorescent probe for the detection of thiols. 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile reacts with thiols to form a highly fluorescent adduct, which can be easily detected using fluorescence spectroscopy. This property has made 3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)acrylonitrile a valuable tool for studying the role of thiols in various biological processes.
Eigenschaften
IUPAC Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8BrN3O4/c16-14-8-10(1-6-15(14)19(22)23)7-12(9-17)11-2-4-13(5-3-11)18(20)21/h1-8H/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VELURODAWYOJLH-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=CC2=CC(=C(C=C2)[N+](=O)[O-])Br)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C(=C/C2=CC(=C(C=C2)[N+](=O)[O-])Br)/C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8BrN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-(3-bromo-4-nitrophenyl)-2-(4-nitrophenyl)prop-2-enenitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-hydroxyethyl)-N~2~-(4-methylbenzyl)glycinamide](/img/structure/B5157354.png)
![cyclohexyl 2-[5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]propanoate](/img/structure/B5157361.png)
![3-{3-chloro-5-methoxy-4-[(3-nitrobenzyl)oxy]phenyl}-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5157362.png)
![3-chloro-5-phenyl-7-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5157370.png)
![8-[4-(benzyloxy)phenyl]-8,10,11,12-tetrahydrobenzo[a]-4,7-phenanthrolin-9(7H)-one](/img/structure/B5157378.png)

![N-(4-methoxyphenyl)-2-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5157381.png)
![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(2-pyrazinylmethyl)-2-pyridinamine](/img/structure/B5157395.png)
![5-(4-morpholinylacetyl)-5H-dibenzo[b,f]azepine hydrochloride](/img/structure/B5157400.png)
![2-{[(4-methylbenzyl)sulfonyl]amino}-N-(3-pyridinylmethyl)benzamide](/img/structure/B5157417.png)
![2-(3-methoxyphenyl)-2-oxoethyl 5-[(3-nitrophenyl)amino]-5-oxopentanoate](/img/structure/B5157432.png)
![2-chloro-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5157438.png)
